Acetamide, N-(4-chlorophenyl)-2-(methylphenylamino)-
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Overview
Description
Acetamide, N-(4-chlorophenyl)-2-(methylphenylamino)- is a chemical compound known for its unique structure and properties It is a derivative of acetamide, where the hydrogen atoms are substituted with a 4-chlorophenyl group and a 2-(methylphenylamino) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-chlorophenyl)-2-(methylphenylamino)- typically involves the reaction of 4-chloroaniline with acetic anhydride to form N-(4-chlorophenyl)acetamide. This intermediate is then reacted with 2-(methylphenyl)amine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-chlorophenyl)-2-(methylphenylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides with different functional groups.
Scientific Research Applications
Acetamide, N-(4-chlorophenyl)-2-(methylphenylamino)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-chlorophenyl)-2-(methylphenylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)acetamide
- N-(2-methylphenyl)acetamide
- N-(4-chlorophenyl)-2-(methylphenyl)amine
Uniqueness
Acetamide, N-(4-chlorophenyl)-2-(methylphenylamino)- is unique due to the presence of both the 4-chlorophenyl and 2-(methylphenylamino) groups, which confer distinct chemical and biological properties
Properties
CAS No. |
60379-88-6 |
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Molecular Formula |
C15H15ClN2O |
Molecular Weight |
274.74 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(N-methylanilino)acetamide |
InChI |
InChI=1S/C15H15ClN2O/c1-18(14-5-3-2-4-6-14)11-15(19)17-13-9-7-12(16)8-10-13/h2-10H,11H2,1H3,(H,17,19) |
InChI Key |
VBXSROIYRHKBBX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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